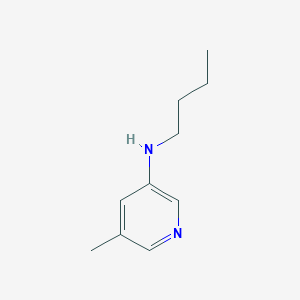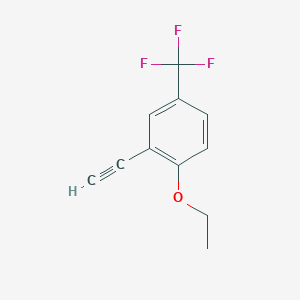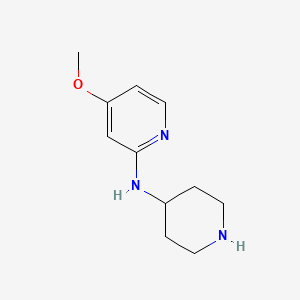
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3O It is a derivative of pyridine and piperidine, featuring a methoxy group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxypyridine with a suitable reagent, such as an alkyl halide, under basic conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine. This step is often carried out in the presence of a coupling agent, such as a palladium catalyst, to facilitate the formation of the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(piperidin-4-yl)pyridin-2-amine.
Reduction: The compound can be reduced to remove the methoxy group, yielding N-(piperidin-4-yl)pyridin-2-amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., bromine, chlorine) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 4-hydroxy-N-(piperidin-4-yl)pyridin-2-amine, while reduction with lithium aluminum hydride would produce N-(piperidin-4-yl)pyridin-2-amine.
Applications De Recherche Scientifique
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It is used in the development of new materials and chemicals, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring.
N-(pyridin-4-yl)pyridin-4-amine: This compound lacks the methoxy group and has two pyridine rings.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl): This compound has a more complex structure with additional functional groups and rings.
Uniqueness
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine is unique due to the presence of both a methoxy group and a piperidine ring attached to a pyridine ring. This combination of functional groups and rings provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-methoxy-N-piperidin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-10-4-7-13-11(8-10)14-9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14) |
Clé InChI |
MJCCEHUAWQWHGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)NC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


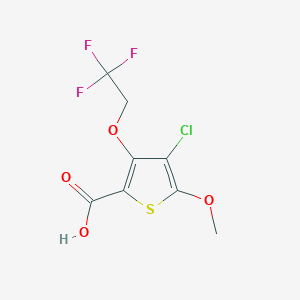
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)
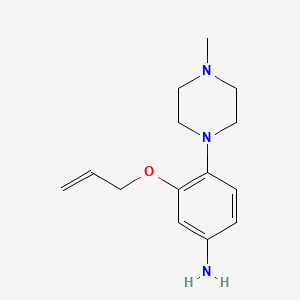
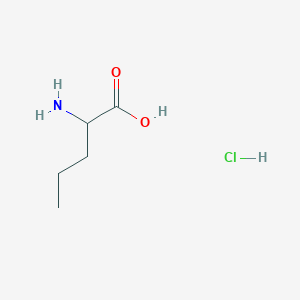
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
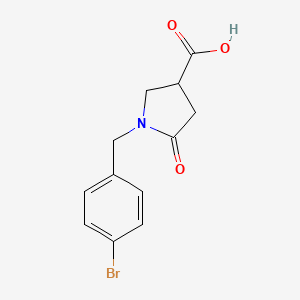
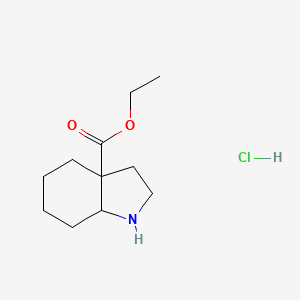
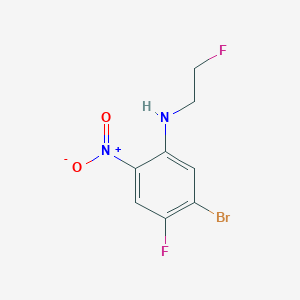
![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
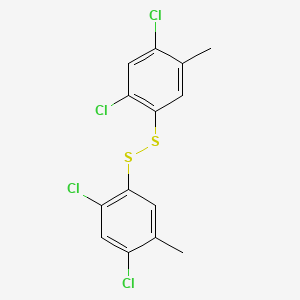
![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
